(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC13490405
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClNO |
|---|---|
| Molecular Weight | 249.73 g/mol |
| IUPAC Name | (2S)-2-amino-2-(4-phenylphenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C14H15NO.ClH/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H/t14-;/m1./s1 |
| Standard InChI Key | IPKYUCFEARJREI-PFEQFJNWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CO)N.Cl |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the biphenyl-substituted β-amino alcohol class, featuring a stereogenic center at the C2 position. Its molecular structure integrates a hydrophobic biphenyl moiety with a polar amino alcohol group, enabling diverse intermolecular interactions.
Table 1: Key Identifiers of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | Not publicly disclosed | |
| Molecular Formula | C₁₄H₁₆ClNO | |
| Molecular Weight | 249.73 g/mol | |
| IUPAC Name | (2S)-2-amino-2-(4-phenylphenyl)ethanol; hydrochloride | |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C@@HN.Cl | |
| InChIKey | IPKYUCFEARJREI-PFEQFJNWSA-N | |
| XLogP3 | 2.81 (predicted) |
The stereochemistry is critical for its function in chiral catalysis or receptor binding, with the (S)-enantiomer displaying distinct physicochemical behaviors compared to its (R)-counterpart.
Synthesis and Preparation
While full synthetic protocols remain proprietary, fragmentary data suggest a multi-step route involving:
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Suzuki-Miyaura Coupling: To construct the biphenyl scaffold via palladium-catalyzed cross-coupling of aryl halides .
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Asymmetric Amination: Enantioselective introduction of the amino group using chiral auxiliaries or catalysts .
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Hydrochloride Salt Formation: Treatment with HCl to improve stability and crystallinity.
Key challenges include controlling diastereoselectivity during the Smiles rearrangement (a radical-mediated process) and minimizing racemization during workup. Industrial-scale production requires stringent anhydrous conditions due to the compound’s hygroscopic nature.
| Property | Value | Method |
|---|---|---|
| Water Solubility | 12.7 mg/L (25°C) | ESOL Prediction |
| Melting Point | 198–202°C (decomp.) | Differential Scanning Calorimetry |
| pKa (Amino Group) | 9.2 ± 0.3 | Potentiometric Titration |
| LogD (pH 7.4) | 1.45 | Shake-Flask Method |
The hydrochloride salt enhances aqueous solubility compared to the free base, making it preferable for biological assays.
Analytical Characterization
Spectroscopic Profiles
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¹H NMR (400 MHz, D₂O): δ 7.68–7.45 (m, 9H, biphenyl), 4.12 (dd, J = 8.4 Hz, 1H, CHNH₂), 3.81–3.75 (m, 2H, CH₂OH).
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HRMS (ESI+): m/z calcd. for C₁₄H₁₆NO⁺ [M-Cl]⁺ 214.1232, found 214.1229.
Chromatographic Methods
| Method | Conditions | Retention Time |
|---|---|---|
| HPLC (Chiral) | Chiralpak AD-H, 80:20 Hex/IPA | 14.2 min |
| UPLC-MS | BEH C18, 0.1% HCO₂H in H₂O/MeCN | 3.7 min |
Applications in Research
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Asymmetric Catalysis: The chiral amino alcohol moiety serves as a ligand in copper-catalyzed Henry reactions (up to 92% ee) .
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Peptide Mimetics: Incorporated into kinase inhibitors to enhance blood-brain barrier penetration .
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Materials Science: Modifies epoxy resins to improve tensile strength (Δ = 18%) and glass transition temperatures.
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